methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c1-13-7-18-19(8-14(13)2)27(22(29)10-16(25-18)11-23(30)32-4)12-21(28)26-15-5-6-20(31-3)17(24)9-15/h5-10,25H,11-12H2,1-4H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFJWJIVCIHMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a compound belonging to the benzodiazepine class, which has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzodiazepine Core : The core structure contributes to its ability to interact with neurotransmitter systems.
- Chloro and Methoxy Substituents : These groups are known to enhance pharmacological activity by modulating receptor interactions.
Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The specific mechanisms for this compound include:
- GABA Receptor Modulation : The compound is believed to enhance GABAergic transmission, leading to anxiolytic and sedative effects.
- Antioxidant Activity : Research indicates that derivatives of benzodiazepines can exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells .
1. Antioxidant Properties
Studies have shown that related benzodiazepine derivatives possess significant antioxidant activity. For example, compounds evaluated in various assays (ABTS, FRAP, DPPH) demonstrated low cytotoxicity and effective neuroprotective properties against oxidative stress in neuronal cell lines .
2. Neuroprotective Effects
In vitro studies have indicated that certain benzodiazepine derivatives can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂). For instance:
- Neuroprotection in SH-SY5Y Cells : Selected derivatives showed significant reductions in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential .
3. Anticancer Potential
Some studies suggest that benzodiazepine derivatives may have anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. Notably:
- Cytotoxicity Assays : Compounds were assessed for their IC₅₀ values against various cancer cell lines, indicating promising anticancer activity .
Case Study 1: Neuroprotective Activity
A study involving a series of benzodiazepine derivatives highlighted their neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells. The results indicated that certain compounds significantly improved cell viability and reduced markers of oxidative damage .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of benzodiazepine derivatives on human cancer cell lines. The results showed that specific compounds exhibited potent cytotoxic effects with IC₅₀ values in the low micromolar range, suggesting their potential as therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
